molecular formula C13H12F3N3O3 B7951003 Ethyl 5-amino-1-[2-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate

Ethyl 5-amino-1-[2-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate

Cat. No.: B7951003
M. Wt: 315.25 g/mol
InChI Key: JJMUBMWPWHZIHF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-[2-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, and a trifluoromethoxy-substituted phenyl ring attached to a pyrazole core

Preparation Methods

The synthesis of Ethyl 5-amino-1-[2-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the amino group and complete the synthesis of the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 5-amino-1-[2-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and receptor binding.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-[2-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity.

Comparison with Similar Compounds

Ethyl 5-amino-1-[2-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 5-amino-1-phenylpyrazole-3-carboxylate: Lacks the trifluoromethoxy group, which may result in different biological activities and properties.

    Ethyl 5-amino-1-[2-(methoxy)phenyl]pyrazole-3-carboxylate: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in chemical reactivity and biological effects.

    Ethyl 5-amino-1-[2-(chlorophenyl)]pyrazole-3-carboxylate: The presence of a chloro group can influence the compound’s chemical and biological properties differently compared to the trifluoromethoxy group.

The uniqueness of this compound lies in its trifluoromethoxy substitution, which imparts distinct chemical and biological characteristics, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 5-amino-1-[2-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3/c1-2-21-12(20)8-7-11(17)19(18-8)9-5-3-4-6-10(9)22-13(14,15)16/h3-7H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMUBMWPWHZIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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